![molecular formula C17H21NO4 B2710024 methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate CAS No. 2125367-17-9](/img/structure/B2710024.png)
methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[321]octane-8-carbonyl)benzoate is a complex organic compound with a unique bicyclic structure
Mecanismo De Acción
Target of Action
Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate is a compound that has been synthesized and evaluated for its biological activities It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is found in the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of Methyl 4-{3-methoxy-8-azabicyclo[32Compounds with similar structures have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-{3-methoxy-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is found in the family of tropane alkaloids . These alkaloids are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of the action of Methyl 4-{3-methoxy-8-azabicyclo[32Compounds with similar structures have been shown to have various biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the benzoate moiety: The benzoate group can be attached through an esterification reaction, where the carboxylic acid group of benzoic acid reacts with the hydroxyl group of the bicyclic core in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid)benzoate.
Reduction: Formation of methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-hydroxy)benzoate.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s bicyclic structure is similar to that of certain natural alkaloids, making it a candidate for studying biological activity and potential therapeutic effects.
Medicine
Due to its structural similarity to biologically active molecules, this compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 4-((1R,5S)-3-ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Propiedades
IUPAC Name |
methyl 4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-15-9-13-7-8-14(10-15)18(13)16(19)11-3-5-12(6-4-11)17(20)22-2/h3-6,13-15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKQETMJDPHNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
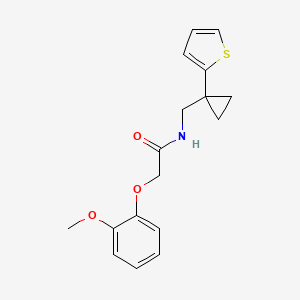
![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide](/img/structure/B2709946.png)
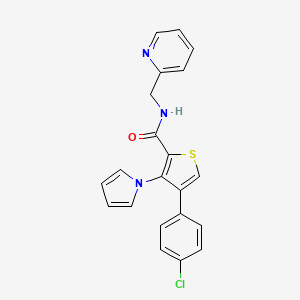
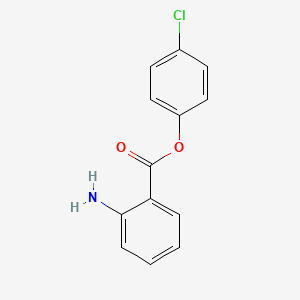
![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)
![2-[(3,5-Dichloropyridin-2-yl)oxy]aniline](/img/structure/B2709951.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2709953.png)


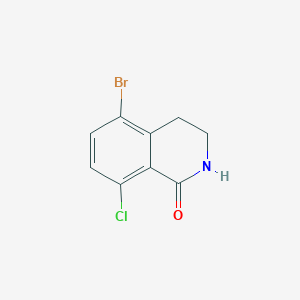
![3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B2709959.png)
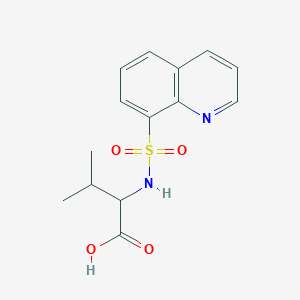
![N-(3-cyclopropyl-3-hydroxypropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2709963.png)
